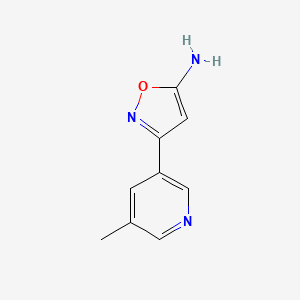

3-(5-Methylpyridin-3-yl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(5-methylpyridin-3-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8/h2-5H,10H2,1H3 |

InChI Key |

KYRMHCAEMPBXEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NOC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches for 3 5 Methylpyridin 3 Yl Isoxazol 5 Amine

Retrosynthetic Strategies for the Isoxazole (B147169) and Pyridine (B92270) Moieties within 3-(5-Methylpyridin-3-yl)isoxazol-5-amine

Retrosynthetic analysis of this compound identifies several key disconnections that simplify the target molecule into more readily available starting materials. The primary disconnection strategies focus on the formation of the isoxazole ring and the functionalization of the pyridine scaffold.

A logical disconnection of the isoxazole ring, a five-membered heterocycle, points towards a [3+2] cycloaddition reaction. This approach breaks the ring into a three-atom component (a nitrile oxide) and a two-atom component (an alkyne or its equivalent). This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection across the C3-C4 and N2-O1 bonds suggests a reaction between a pyridine-derived nitrile oxide and an acetylene (B1199291) equivalent bearing an amino group. The nitrile oxide, 5-methylpyridine-3-carbonitrile (B1298621) oxide, can be traced back to the corresponding aldoxime, 5-methylpyridine-3-carbaldehyde oxime, which in turn is derived from 5-methylpyridine-3-carbaldehyde. The two-carbon synthon could be a protected amino-alkyne or a precursor like cyanamide (B42294).

Pathway B: An alternative disconnection across the C4-C5 and O1-N2 bonds suggests a reaction between a suitable three-carbon pyridine precursor and a source for the N-O fragment, such as hydroxylamine (B1172632). This strategy often involves the condensation of hydroxylamine with a β-dicarbonyl compound or its equivalent. In this case, the precursor would be a β-ketonitrile or a related derivative attached to the 5-methylpyridine-3-yl moiety.

The pyridine moiety can be disconnected to simpler precursors. The 5-methyl-3-formylpyridine or 5-methyl-3-cyanopyridine building blocks are common starting points. These can be synthesized from simpler pyridines through functional group interconversions or from acyclic precursors via ring-forming reactions, although building the pyridine ring from scratch is less common when substituted pyridines are commercially available.

Classical and Contemporary Synthetic Routes to the this compound Core Structure

The synthesis of the target compound relies on established methodologies for constructing 3,5-disubstituted isoxazoles and functionalizing pyridine rings.

Cycloaddition Reactions for Isoxazole Ring Formation

The most prevalent method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene). nih.govrsc.orgnih.gov

For the synthesis of this compound, this involves the in situ generation of 5-methylpyridine-3-carbonitrile oxide from 5-methylpyridine-3-carbaldehyde oxime. The oxime is typically treated with an oxidizing agent or a halogenating agent. Common reagents for generating nitrile oxides include sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), or chloramine-T. researchgate.netcore.ac.uk

Once generated, the nitrile oxide readily reacts with a suitable alkyne. To install the 5-amino group, several dipolarophiles can be employed:

Enamines: The reaction with an enamine leads to an isoxazoline (B3343090) intermediate, which can then be oxidized or undergo elimination to yield the aromatic 5-aminoisoxazole.

Cyanamide: Cyanamide (H₂N-C≡N) can act as a dipolarophile, directly installing the amino group at the C5 position.

Protected Amino Alkynes: Alkynes bearing a protected amino group, such as N-propargylphthalimide or Boc-protected propargylamine, can be used. A subsequent deprotection step is then required to reveal the free amino group.

A practical, metal-free synthesis of isoxazole-containing building blocks has been developed, emphasizing the regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines as the key reaction. rsc.org

Functionalization of Pyridine Rings in this compound Precursors

The synthesis of the required pyridine precursors, such as 5-methylpyridine-3-carbaldehyde or its corresponding oxime, is a critical step. The pyridine ring is electron-deficient, which influences its reactivity. rsc.org Electrophilic substitution, necessary for introducing functional groups, typically occurs at the C-3 position but often requires harsh conditions. nih.gov Nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov

Direct C-H functionalization has emerged as a powerful tool for derivatizing pyridines, offering more sustainable and efficient routes. rsc.orgnih.govresearchgate.net For instance, transition metal-catalyzed reactions (using Pd, Rh, Ru, Ir) can selectively introduce functional groups at specific positions. nih.gov Ir-catalyzed borylation followed by a Suzuki-Miyaura cross-coupling is a known method for C3-functionalization. nih.gov This could be a viable strategy to introduce a formyl group or its precursor at the 3-position of 5-methylpyridine.

Traditional synthetic routes often start with pre-functionalized pyridines, such as 3-bromo-5-methylpyridine, which can then be converted to the required aldehyde or nitrile via reactions like metal-halogen exchange followed by quenching with an electrophile (e.g., DMF) or through palladium-catalyzed cyanation.

Strategies for Introducing the Amino Group in this compound

Several strategies exist for introducing the amino group at the C5 position of the isoxazole ring.

Cycloaddition with Amino-Synthons: As mentioned in section 2.2.1, using dipolarophiles like enamines or cyanamide during the cycloaddition step directly incorporates the nitrogen functionality. rsc.org

Reaction of α-Halo Oximes: The reaction of α-chloro oximes with lithiated nitriles or the [4+1] cycloaddition of isocyanides with α-haloketone oximes can yield 5-substituted aminoisoxazoles. nih.gov

From β-Ketonitriles: A classical approach involves the condensation of a β-ketonitrile with hydroxylamine. For the target molecule, the precursor would be 3-oxo-3-(5-methylpyridin-3-yl)propanenitrile. The reaction with hydroxylamine can proceed via two pathways, and controlling the regioselectivity is crucial to obtain the desired 5-aminoisoxazole isomer.

Amination of Pre-formed Isoxazoles: It is possible to synthesize a 3-(5-methylpyridin-3-yl)isoxazole with a leaving group (e.g., a halogen) at the C5 position. Subsequent nucleophilic aromatic substitution with an amine source (like ammonia (B1221849) or a protected amine) could then install the amino group. A novel two-step procedure describes the synthesis of 3-amino-5-substituted-isoxazoles where 3-bromoisoxazolines react with amines, followed by an oxidation step to yield the 3-aminoisoxazole. researchgate.net A similar strategy could potentially be adapted for 5-aminoisoxazoles.

Stereoselective and Regioselective Synthesis of this compound and its Analogs

Regioselectivity is a paramount concern in the synthesis of 3,5-disubstituted isoxazoles to avoid the formation of unwanted isomers, such as the 3,4-disubstituted or 5,3-disubstituted products.

In the context of the 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne, the regiochemical outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. The reaction is often controlled by the frontier molecular orbitals (FMOs) of the reactants. Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole. nih.govbeilstein-journals.org

The synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones demonstrates that regioselectivity can be controlled by reaction conditions. Treating enaminones with aqueous hydroxylamine under neutral conditions yielded 3-arylaminoisoxazoles, while the presence of a base like KOH favored the formation of 5-arylaminoisoxazoles. researchgate.net This highlights the possibility of directing the cyclization pathway to achieve the desired regioisomer.

For pyridine functionalization, regioselectivity is also key. Directing groups can be employed in C-H functionalization reactions to ensure substitution occurs at the desired position. nih.gov For unsymmetrical 3,5-disubstituted pyridine N-oxides, a regioselective amination process has been developed using saccharin (B28170) as an ammonium (B1175870) surrogate, allowing for the controlled synthesis of specific aminopyridines. nih.gov

Below is a table summarizing various regioselective synthetic methods for isoxazole formation.

| Method | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxides + Terminal Alkynes | Copper or Ruthenium catalysts can improve regioselectivity at room temperature. | 3,5-Disubstituted Isoxazoles | beilstein-journals.org |

| Domino Reaction | β-Nitroenones | Tin(II) chloride dihydrate | 3,5-Disubstituted Isoxazoles | rsc.org |

| Condensation/Cyclization | Enaminones + Hydroxylamine | Neutral conditions vs. KOH/TBAB in water | 3-Arylaminoisoxazoles vs. 5-Arylaminoisoxazoles | researchgate.net |

| Cope-Type Hydroamination | 1,3-Dialkynes + Hydroxylamine | DMSO, mild conditions | 3,5-Disubstituted Isoxazoles | acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rasayanjournal.co.in Several eco-friendly strategies are relevant to the synthesis of this compound.

Use of Greener Solvents: Many syntheses of isoxazoles have been developed using water as a solvent, which is non-toxic, inexpensive, and environmentally benign. mdpi.comresearchgate.net Deep eutectic solvents (DES) have also been successfully employed for the one-pot, metal-free synthesis of 3,5-disubstituted isoxazoles. core.ac.uk

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful green techniques. mdpi.compreprints.orgnih.gov These methods often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov Ultrasound irradiation, in particular, has been used for one-pot, multi-component syntheses of isoxazole derivatives in water. researchgate.net

Atom Economy and Catalysis: One-pot and multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification processes, minimizing waste. mdpi.com The use of recyclable catalysts or catalyst-free conditions further enhances the green credentials of a synthetic route. For instance, an environmentally friendly synthesis for 3,5-disubstituted isoxazoles has been reported using recyclable ionic liquids. nih.gov

The table below outlines some green chemistry approaches applicable to isoxazole synthesis.

| Green Approach | Description | Example Application | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Utilizes high-frequency sound waves to accelerate reactions, often under milder conditions and in shorter times. | One-pot, four-component synthesis of isoxazole-sulfonamides in water. | mdpi.com |

| Aqueous Medium | Replaces hazardous organic solvents with water. | Synthesis of 3,4,5-trisubstituted isoxazoles via [3+2]-cycloaddition in water at room temperature. | beilstein-journals.org |

| Microwave Irradiation | Uses microwave energy for rapid and efficient heating, enhancing reaction rates and yields. | Synthesis of isoxazole derivatives from chalcones. | nih.gov |

| Deep Eutectic Solvents (DES) | Employing biodegradable and low-cost solvents like choline (B1196258) chloride:urea. | One-pot, three-step synthesis of 3,5-disubstituted isoxazoles. | core.ac.uk |

Parallel Synthesis and Combinatorial Approaches for Generating this compound Analog Libraries

The efficient construction of a diverse library of analogs based on the this compound core hinges on a robust and adaptable synthetic route. A logical and well-precedented approach involves a multi-step sequence that is amenable to parallel synthesis, allowing for the systematic variation of substituents on the pyridine ring. This strategy is centered around the formation of a key β-ketonitrile intermediate, followed by a regioselective cyclization to form the desired 5-aminoisoxazole ring.

The foundational synthetic strategy can be broken down into two main stages:

Parallel Synthesis of β-Ketonitrile Precursors: The initial phase focuses on the generation of a diverse set of 3-oxo-3-(pyridin-3-yl)propanenitrile intermediates. This is most effectively achieved through a Claisen condensation reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this reaction, a variety of substituted nicotinic acid esters are reacted with a nitrile, typically acetonitrile (B52724), in the presence of a strong base. For the synthesis of the parent scaffold's precursor, an ester of 5-methylnicotinic acid would be utilized. By employing a parallel synthesis platform, an array of substituted nicotinic acid esters can be reacted simultaneously with acetonitrile, each in a separate reaction vessel. This allows for the introduction of diversity at various positions on the pyridine ring.

Regioselective Isoxazole Formation and Library Generation: With a library of β-ketonitrile precursors in hand, the subsequent step involves the cyclization with hydroxylamine to form the 5-aminoisoxazole ring. The regioselectivity of this reaction is critical, as the reaction of a β-ketonitrile with hydroxylamine can potentially yield two isomeric products: the desired 5-aminoisoxazole and the corresponding 3-aminoisoxazole. Scientific literature has established that the regiochemical outcome of this cyclization can be effectively controlled by carefully managing the reaction conditions, specifically the pH and temperature. Generally, the formation of 5-aminoisoxazoles is favored under basic conditions (pH > 8) at elevated temperatures, where hydroxylamine preferentially reacts with the ketone functionality of the β-ketonitrile.

This two-stage synthetic approach is well-suited for combinatorial and parallel synthesis methodologies. The initial diversification occurs at the level of the nicotinic acid ester, and this diversity is carried through the synthetic sequence to the final 3-(substituted-pyridin-3-yl)isoxazol-5-amine products.

Detailed Research Findings for Library Synthesis

A hypothetical parallel synthesis campaign to generate a library of this compound analogs would proceed as follows:

Stage 1: Parallel Synthesis of Substituted 3-Oxo-3-(pyridin-3-yl)propanenitriles

A library of substituted nicotinic acid esters would be procured or synthesized. These esters would serve as the "building blocks" for introducing diversity into the final products. The general procedure for the Claisen condensation would be optimized and then applied in a parallel format.

Reaction: Substituted ethyl nicotinate (B505614) + Acetonitrile

Base: A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is typically employed. utsa.edunih.gov

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are suitable.

Execution: The reactions would be set up in a multi-well reaction block. To each well containing a unique substituted ethyl nicotinate and the solvent, the base and acetonitrile would be added. The reaction block would then be heated to drive the condensation to completion.

Work-up and Purification: A streamlined work-up procedure would be employed, often involving quenching the reaction with a mild acid and extracting the β-ketonitrile product. Purification could be achieved using automated parallel flash chromatography systems.

The successful implementation of this stage would result in a library of β-ketonitriles, each corresponding to a specific substituted nicotinic acid ester used as a starting material.

Stage 2: Parallel Regioselective Synthesis of 5-Aminoisoxazole Analogs

The library of β-ketonitriles would then be subjected to cyclization with hydroxylamine under optimized conditions to ensure the regioselective formation of the 5-aminoisoxazole products.

Reaction: Substituted 3-oxo-3-(pyridin-3-yl)propanenitrile + Hydroxylamine

Conditions for 5-Aminoisoxazole Formation: Basic pH (pH > 8) and elevated temperature.

Execution: The β-ketonitrile library would be distributed into a new multi-well reaction block. A solution of hydroxylamine in a suitable solvent, with the pH adjusted to the optimal range for 5-aminoisoxazole formation, would be dispensed into each well. The reaction block would then be heated.

Work-up and Purification: After the reaction is complete, a parallel work-up procedure, likely involving extraction and solvent evaporation, would be performed. The final products could be purified using parallel purification techniques such as preparative HPLC.

This systematic approach allows for the efficient generation of a focused library of 3-(substituted-pyridin-3-yl)isoxazol-5-amine analogs, where the diversity is strategically introduced at the pyridine ring.

Interactive Data Table of Hypothetical Analog Library

The following table illustrates a representative set of analogs that could be synthesized using the described parallel synthesis approach, starting from a selection of commercially available or readily synthesized substituted nicotinic acid esters.

| Compound ID | R1 | R2 | R3 | R4 | Starting Pyridine Precursor |

| Target | H | CH₃ | H | H | 5-Methylnicotinic acid |

| Analog-1 | Cl | H | H | H | 2-Chloronicotinic acid |

| Analog-2 | H | Cl | H | H | 5-Chloronicotinic acid |

| Analog-3 | H | H | Cl | H | 6-Chloronicotinic acid |

| Analog-4 | OCH₃ | H | H | H | 2-Methoxynicotinic acid |

| Analog-5 | H | OCH₃ | H | H | 5-Methoxynicotinic acid |

| Analog-6 | H | Br | H | H | 5-Bromonicotinic acid |

| Analog-7 | F | H | H | H | 2-Fluoronicotinic acid |

| Analog-8 | H | F | H | H | 5-Fluoronicotinic acid |

| Analog-9 | H | H | CH₃ | H | 6-Methylnicotinic acid |

| Analog-10 | H | CF₃ | H | H | 5-(Trifluoromethyl)nicotinic acid |

Structural Elucidation and Advanced Analytical Methodologies for 3 5 Methylpyridin 3 Yl Isoxazol 5 Amine

X-ray Crystallography for Absolute and Relative Stereochemical Assignment of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unequivocal proof of atomic connectivity and stereochemistry. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern to construct an electron density map, from which the atomic positions can be determined.

Although a crystal structure for this compound has not been reported, the crystallographic data of the closely related analog, 5-Amino-3-(4-pyridyl)isoxazole, provides valuable insight into the expected solid-state conformation and intermolecular interactions. nih.govnih.gov The crystal structure of 5-Amino-3-(4-pyridyl)isoxazole reveals a monoclinic crystal system with two independent molecules in the asymmetric unit. nih.gov The packing of these molecules is stabilized by N—H⋯N hydrogen bonds, forming a two-dimensional supramolecular layer. nih.gov

For this compound, a similar crystal packing arrangement can be anticipated. The presence of the amino group on the isoxazole (B147169) ring and the nitrogen atom in the pyridine (B92270) ring provides sites for hydrogen bonding. It is expected that intermolecular N—H···N hydrogen bonds would be a dominant feature in its crystal lattice, potentially forming chains or layered structures. The dihedral angle between the isoxazole and pyridine rings would be a key conformational feature, influenced by the steric hindrance of the methyl group on the pyridine ring and the electronic interactions between the two aromatic systems.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O |

| Formula Weight | 161.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.6411 (13) |

| b (Å) | 10.9272 (10) |

| c (Å) | 10.0060 (9) |

| β (°) | 106.9870 (10) |

| Volume (ų) | 1531.0 (2) |

| Z | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and isoxazole rings, as well as the methyl and amine groups. The aromatic protons of the pyridine ring would likely appear as multiplets or distinct singlets/doublets in the downfield region (typically δ 7.0-9.0 ppm). The isoxazole proton would resonate as a singlet, and the amino protons would likely appear as a broad singlet. The methyl protons would be observed as a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbons of the aromatic pyridine and isoxazole rings would resonate in the downfield region (δ 100-170 ppm). The methyl carbon would appear in the upfield region (δ 15-25 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. The spectrum would be expected to show three distinct signals for the pyridine nitrogen, the isoxazole nitrogen, and the amine nitrogen, each with a characteristic chemical shift. The pyridine nitrogen would likely be the most shielded, while the isoxazole nitrogen would be significantly deshielded. The amine nitrogen would have a chemical shift intermediate to the other two. nih.govresearchgate.net

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~8.8 | ~148 |

| Pyridine-H4 | ~8.0 | ~135 |

| Pyridine-H6 | ~8.6 | ~147 |

| Pyridine-CH₃ | ~2.4 | ~18 |

| Isoxazole-H4 | ~6.5 | ~98 |

| Isoxazole-NH₂ | ~5.5 (broad) | - |

| Pyridine-C3 | - | ~130 |

| Pyridine-C5 | - | ~138 |

| Isoxazole-C3 | - | ~160 |

| Isoxazole-C5 | - | ~170 |

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial proximity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine and isoxazole rings, as well as the methyl group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for establishing the connectivity of non-protonated carbons and for linking different fragments of the molecule. For instance, correlations between the pyridine protons and the isoxazole carbons would confirm the connection between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This experiment would provide information about the conformation of the molecule, such as the relative orientation of the pyridine and isoxazole rings. A NOESY correlation between a pyridine proton and the isoxazole proton would indicate their spatial proximity.

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₉N₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Theoretical Exact Mass [M] | 175.0746 |

| Theoretical m/z [M+H]⁺ | 176.0824 |

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. The fragmentation of this compound would likely involve the characteristic cleavage of both the isoxazole and pyridine rings.

Plausible fragmentation pathways could include:

Cleavage of the isoxazole ring: The N-O bond of the isoxazole ring is relatively weak and prone to cleavage, which could lead to the formation of various fragment ions.

Loss of small neutral molecules: The molecule could lose small, stable neutral molecules such as CO, HCN, or CH₃CN.

Fragmentation of the pyridine ring: The pyridine ring could undergo ring-opening or lose fragments such as HCN. rsc.org

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing further confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would provide a unique vibrational fingerprint, confirming the presence of its key structural features: the primary amine, the isoxazole ring, and the methyl-substituted pyridine ring.

The IR spectrum would be expected to show characteristic absorption bands corresponding to specific vibrational modes. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the isoxazole and pyridine rings would likely appear in the 1650-1550 cm⁻¹ range. The C-O stretching within the isoxazole ring is expected to produce a band around 1250-1020 cm⁻¹. Furthermore, C-H stretching vibrations from the methyl group and the aromatic rings would be found near 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic). Bending vibrations for these groups would appear at lower wavenumbers.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes of the pyridine and isoxazole rings, often produce strong and sharp signals in Raman spectra, which can be weak or absent in IR spectra. The C-C and C-N bonds within the heterocyclic rings would also contribute to the Raman fingerprint.

A comprehensive analysis would involve comparing the experimental IR and Raman spectra with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational bands.

Table 1: Predicted Prominent IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Isoxazole/Pyridine | C=N Stretch | 1650 - 1550 | IR, Raman |

| Isoxazole/Pyridine | Ring Vibrations | 1600 - 1400 | IR, Raman |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical method for this compound would likely employ reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar compounds. The nonpolar nature of the stationary phase allows for interaction with the aromatic rings of the molecule.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Adjusting the pH of the aqueous phase could be used to control the retention time by altering the protonation state of the amine and pyridine nitrogen.

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector would be suitable, as the conjugated pyridine and isoxazole rings are expected to exhibit strong UV absorbance. Mass Spectrometry (MS) could be coupled with HPLC (LC-MS) for definitive peak identification and to obtain mass-to-charge ratio information, confirming the molecular weight of the compound and any impurities.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The viability of using GC for this compound would depend on its volatility and thermal stability. Derivatization of the primary amine group might be necessary to increase its volatility and prevent peak tailing.

Stationary Phase: A mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane, would likely provide good separation.

Carrier Gas: An inert gas like helium or nitrogen would be used.

Detection: A Flame Ionization Detector (FID) would offer high sensitivity for this organic compound. For more detailed structural information and identification of impurities, a Mass Spectrometer (GC-MS) would be the detector of choice.

The development of a robust chromatographic method would require systematic optimization of parameters such as the column type, mobile phase composition (for HPLC), temperature program (for GC), and flow rate to achieve optimal separation and peak resolution.

Table 2: General Parameters for Chromatographic Analysis of this compound

| Method | Stationary Phase (Column) | Mobile/Carrier Phase | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with buffer | DAD, UV-Vis, MS | Purity Assessment, Isolation |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Ammonium formate |

| Helium |

Structure Activity Relationship Sar and Rational Design of 3 5 Methylpyridin 3 Yl Isoxazol 5 Amine Derivatives

Methodologies for Investigating Substituent Effects on the Isoxazole (B147169) Ring of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine

Key methodologies for this investigation include:

Parallel Synthesis: A primary approach involves the synthesis of a library of analogs where the hydrogen atom at the C4-position of the isoxazole ring is replaced by various substituents. These substituents are chosen to cover a range of physicochemical properties. For instance, small alkyl groups (e.g., methyl, ethyl) can probe steric tolerance, while halogens (e.g., Cl, F) can alter electronic properties through inductive effects. Larger aromatic or heteroaromatic rings can be introduced to explore potential pi-stacking interactions with a biological target.

Bioisosteric Replacement: This strategy involves substituting parts of the molecule with chemical groups that are sterically and electronically similar, but which may alter metabolic stability or binding interactions. For the isoxazole ring, this could involve replacing the entire moiety with other five-membered heterocycles like oxadiazole or triazole to assess the importance of the specific arrangement of heteroatoms.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed to confirm the structure of the synthesized derivatives and to understand the conformational changes induced by the new substituents. mdpi.com

In Vitro Biological Assays: Each synthesized analog is tested in a relevant biological assay to quantify its activity (e.g., IC50 or EC50 values). Comparing the activity of these derivatives with the parent compound allows for the elucidation of SAR. For example, a significant increase in activity upon introducing a hydroxyl group could suggest the formation of a new hydrogen bond with the target. nih.gov

The findings from these investigations are crucial for building a comprehensive SAR model. The data generated helps to identify which properties (e.g., size, electronics, hydrogen bonding potential) are favorable for activity at a specific position on the isoxazole ring.

Table 1: Illustrative Data for C4-Substituent Effects on the Isoxazole Ring This table presents hypothetical data to illustrate the potential impact of substituents on biological activity.

| Compound ID | C4-Substituent (R) | Rationale for Substitution | Hypothetical Relative Activity |

|---|---|---|---|

| Parent | -H | Baseline compound | 1.0 |

| 1A | -CH₃ | Investigate steric tolerance for small alkyl groups | 1.5 |

| 1B | -Cl | Introduce electron-withdrawing group | 2.3 |

| 1C | -OH | Introduce hydrogen bond donor/acceptor | 0.8 |

| 1D | -Phenyl | Explore potential for pi-stacking interactions | 3.1 |

Exploration of Substitutions and Modifications on the Pyridine (B92270) Moiety of this compound

The pyridine moiety is a critical component of the core structure, acting as a key scaffold in numerous biologically active molecules. mdpi.com Modifications to this ring can profoundly affect the compound's properties, including its binding affinity, selectivity, and pharmacokinetic profile.

Key areas of exploration on the pyridine moiety include:

Positional Isomerism: The position of the methyl group at the 5-position can be altered. Synthesizing isomers with the methyl group at the 2-, 4-, or 6-positions of the pyridine ring helps determine the optimal placement for interaction with the target. Similarly, the point of attachment of the isoxazole ring (position 3) can be moved to the 2- or 4-position of the pyridine.

Methyl Group Modification: The methyl group itself can be modified. For example, it can be extended to a larger alkyl chain (ethyl, propyl) or functionalized (e.g., -CH₂OH, -CH₂F) to probe for additional binding pockets or interactions.

These systematic modifications allow researchers to map the steric and electronic requirements of the target's binding site in the region occupied by the pyridine ring.

Table 2: Illustrative Data for Modifications on the Pyridine Moiety This table presents hypothetical data to illustrate potential SAR trends from pyridine modifications.

| Compound ID | Modification | Rationale | Hypothetical Relative Activity |

|---|---|---|---|

| Parent | 5-Methylpyridin-3-yl | Baseline compound | 1.0 |

| 2A | 6-Methylpyridin-3-yl | Investigate positional isomerism of methyl group | 0.5 |

| 2B | 5-Chloropyridin-3-yl | Replace methyl with electron-withdrawing group | 1.8 |

| 2C | 5-Methoxypyridin-3-yl | Introduce electron-donating group | 1.2 |

| 2D | Phenyl | Scaffold hopping to remove pyridine nitrogen | 0.2 |

Impact of Amino Group Derivatization (Acylation, Alkylation) on the Molecular Interactions of this compound

The primary amino group at the 5-position of the isoxazole ring is a key functional group, likely serving as a crucial hydrogen bond donor in interactions with a biological target. Derivatization of this group through acylation or alkylation is a common medicinal chemistry strategy to probe its role and potentially enhance activity or other properties. acs.orgnih.gov

N-Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the amino group systematically converts the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine. nih.gov This modification reduces the number of hydrogen bond donors, increases steric bulk, and enhances lipophilicity. Observing the corresponding change in activity can confirm whether one or two hydrogen bonds are essential for binding. A drop in potency with a methylated amine linker, for example, could result from the restricted rotation of the linker or the loss of a key hydrogen bond. dundee.ac.uk

N-Acylation: Reacting the amine with acylating agents (e.g., acetyl chloride, benzoyl chloride) forms an amide linkage (-NHCOR). This modification neutralizes the basicity of the amino group, introduces a hydrogen bond acceptor (the carbonyl oxygen), and significantly increases steric bulk. The resulting amide can also introduce new interaction points; for instance, an N-benzoyl derivative could engage in pi-stacking interactions. escholarship.org

These derivatizations are critical for understanding the specific role of the 5-amino group in molecular recognition and for designing compounds with improved binding affinity and selectivity.

Table 3: Illustrative Data for Amino Group Derivatization This table presents hypothetical data on the effects of modifying the 5-amino group.

| Compound ID | Amino Group Modification (R) | Functional Change | Hypothetical Relative Activity |

|---|---|---|---|

| Parent | -NH₂ | Primary amine (2 H-bond donors) | 1.0 |

| 3A | -NHCH₃ | Secondary amine (1 H-bond donor) | 0.6 |

| 3B | -N(CH₃)₂ | Tertiary amine (0 H-bond donors) | <0.1 |

| 3C | -NHC(O)CH₃ (Acetamide) | Neutral amide, adds H-bond acceptor | 1.9 |

| 3D | -NHC(O)Ph (Benzamide) | Adds bulk and potential for pi-interactions | 2.5 |

Conformational Analysis and its Role in Designing this compound Analogs for Specific Molecular Recognition

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. For this compound, a key flexible bond exists between the pyridine and isoxazole rings. The relative orientation (dihedral angle) of these two rings can significantly impact the molecule's ability to fit into a specific binding site.

Methodologies for conformational analysis include:

Computational Modeling: Techniques like molecular mechanics and quantum chemistry (e.g., Density Functional Theory - DFT) are used to calculate the energies of different conformations and identify low-energy, stable structures. This helps predict the most likely shapes the molecule will adopt in solution.

NMR Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of atoms in space, helping to determine the preferred conformation in solution.

X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides a precise snapshot of its conformation in the solid state. mdpi.com While this may not be identical to the conformation in solution or when bound to a target, it provides invaluable structural information.

Understanding the bioactive conformation—the specific 3D shape the molecule adopts when it binds to its target—is a primary goal. Preliminary conformational analysis can indicate that introducing certain structural features might enhance biological activity. nih.govmdpi.com Once the likely bioactive conformation is identified, this knowledge can be used to design new analogs. For instance, rigid linkers can be introduced to lock the molecule into the desired active conformation, which can lead to a significant increase in binding affinity and selectivity by reducing the entropic penalty of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For the this compound series, a QSAR model would be developed using the data from the synthesized analogs discussed in previous sections.

The process involves several key steps:

Data Set Generation: A series of analogs with well-defined structural variations and their corresponding experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical Properties: Lipophilicity (logP), molar refractivity (MR), polarity.

Electronic Properties: Hammett constants, partial atomic charges.

Steric Properties: Molecular weight, van der Waals volume.

Topological Indices: Descriptors that describe the connectivity of atoms.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. A good QSAR model will have strong statistical validity (e.g., high r² and q² values). nih.gov

Model Validation: The predictive power of the model is tested using an external set of compounds (a test set) that was not used in the model's creation. researchgate.net

A successful QSAR model can be highly valuable. It can provide insights into the key molecular features driving activity and can be used to predict the biological activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug design process. nih.govacs.org

Table 4: Example of a Hypothetical QSAR Equation This table illustrates a potential QSAR model for the compound series.

| Hypothetical QSAR Model | |

|---|---|

| Equation | log(1/IC₅₀) = 0.75(logP) - 0.21(MR_R1) + 1.5(σ_R2) + 2.34 |

| Descriptors | logP: Partition coefficient (lipophilicity)

|

| Interpretation | This hypothetical model suggests that activity increases with higher lipophilicity and with more electron-withdrawing substituents on the pyridine ring, while bulky substituents on the isoxazole ring are detrimental to activity. |

Molecular Mechanisms and Target Interaction Studies of 3 5 Methylpyridin 3 Yl Isoxazol 5 Amine

Investigation of Molecular Binding Profiles of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine via Biophysical Techniques

To understand the interaction of this compound with its potential biological targets, biophysical techniques are indispensable. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) would be a powerful tool to measure the real-time interaction between this compound and a purified target protein immobilized on a sensor chip. This technique would yield crucial kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, can then be calculated from the ratio of these rate constants (kₑ/kₐ). A hypothetical data table from such an experiment is presented below to illustrate the expected outcomes.

Hypothetical SPR Data for the Interaction of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Association Rate (kₐ) (M⁻¹s⁻¹) | Data not available |

| Dissociation Rate (kₑ) (s⁻¹) | Data not available |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that would provide a complete thermodynamic profile of the binding interaction. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information is critical for understanding the driving forces behind the molecular recognition process. A sample data table from a hypothetical ITC experiment is shown below.

Hypothetical ITC Thermodynamic Data for the Binding of this compound to a Target Protein

| Parameter | Value |

|---|---|

| Stoichiometry (n) | Data not available |

| Affinity (Kₐ) (M⁻¹) | Data not available |

| Enthalpy (ΔH) (kcal/mol) | Data not available |

Enzymatic Modulation Studies (Inhibition/Activation) of Relevant Molecular Targets by this compound

Should the biological target of this compound be an enzyme, a series of enzymatic assays would be necessary to characterize its modulatory effects.

Enzyme Kinetic Assays and Mechanism of Action Elucidation

Enzyme kinetic assays would be performed to determine whether this compound acts as an inhibitor or an activator of its target enzyme. By measuring the enzyme's reaction rate at various substrate and compound concentrations, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or activation constant (AC₅₀) can be determined. Further studies, such as Lineweaver-Burk or Michaelis-Menten plots, would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Enzyme Inhibition Data for this compound

| Parameter | Value |

|---|---|

| IC₅₀ (nM) | Data not available |

Competitive Binding Assays for Target Selectivity

To assess the selectivity of this compound, competitive binding assays would be employed. These assays measure the ability of the compound to displace a known labeled ligand from its binding site on the target protein and a panel of related or unrelated proteins. High selectivity is a desirable property for a therapeutic agent as it can minimize off-target effects.

Receptor Binding Assays at the Molecular Level for this compound

If the target of this compound is a receptor, radioligand binding assays are the gold standard for characterizing its binding properties. These assays use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, typically expressed as the inhibitory constant (Kᵢ).

Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Target | Kᵢ (nM) |

|---|

Radioligand Binding and Displacement Studies

There is no publicly available data from radioligand binding or displacement studies for this compound. Such studies are crucial for determining the binding affinity (typically reported as Ki or Kd values) of a compound to a specific receptor or enzyme. Without these studies, the primary molecular targets of this compound remain unidentified in the public domain.

| Target Receptor/Enzyme | Radioligand Used | Ki (nM) | IC50 (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Functional Assays for Receptor Activation or Antagonism

In the absence of binding data, there is consequently no information from functional assays that would characterize this compound as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific receptor. Functional assays are essential for understanding the physiological or pathophysiological consequences of a compound's interaction with its target.

| Assay Type | Target | Activity (Agonist/Antagonist) | EC50/IC50 (nM) | Efficacy/Inhibition (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Protein-Ligand Interaction Dynamics of this compound using Spectroscopic and Structural Biology Methods

Detailed studies employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography to elucidate the specific amino acid residues involved in the binding of this compound to a protein target have not been published. This information is critical for understanding the precise nature of the interaction and for guiding further drug design and optimization.

Intracellular Signaling Pathway Probing by this compound at the Molecular Component Level

Research detailing how this compound might modulate specific intracellular signaling cascades, such as cAMP, calcium mobilization, or phosphorylation of key signaling proteins, is not available. Probing these pathways is fundamental to connecting a compound's interaction with a cell-surface receptor to a downstream cellular response.

Computational Chemistry and Theoretical Investigations of 3 5 Methylpyridin 3 Yl Isoxazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Predictions of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of this compound. These methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be used to determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). mdpi.commdpi.com The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the pyridine (B92270) and isoxazole (B147169) rings, as well as the oxygen atom of the isoxazole ring, are expected to be regions of negative potential, while the amine group's hydrogen atoms would exhibit positive potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller energy gap generally suggests higher reactivity. For similar isoxazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 4.6 to 4.9 eV. mdpi.commdpi.com

Furthermore, quantum chemical calculations can predict spectroscopic properties such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. Similarly, the prediction of electronic transitions can aid in the interpretation of UV-Vis spectra.

Table 1: Representative Parameters for Quantum Chemical Calculations of Isoxazole Derivatives

| Parameter | Typical Values/Methods | Reference |

| Method | Density Functional Theory (DFT) | mdpi.commdpi.com |

| Functional | B3LYP | mdpi.commdpi.com |

| Basis Set | 6-311G+(d,p) | mdpi.com |

| HOMO-LUMO Gap | 4.6 - 4.9 eV | mdpi.commdpi.com |

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict the binding mode and affinity of the molecule to the active site of a biological target, such as a protein or enzyme.

Molecular docking studies involve placing the ligand (this compound) into the binding pocket of a receptor and evaluating the potential binding poses based on a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. For isoxazole and pyridine-containing compounds, interactions with amino acid residues like tyrosine, serine, and glutamine have been observed to be important for binding. researchgate.net

Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-receptor interaction over time. These simulations model the movement of atoms in the system, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. For related heterocyclic compounds, MD simulations have confirmed the stability of docked complexes. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Isoxazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Isoxazole derivatives | Carbonic Anhydrase | -6.5 to -8.0 | His94, His96, His119 | nih.gov |

| Isoxazole-piperazine conjugates | EGFR | -7.2 to -8.5 | Met793, Leu718, Thr790 | nih.gov |

| Pyrazolopyridine/isoxazolopyridine | Human Serum Albumin | -7.5 to -8.1 | Tyr150, Lys199, Arg222 | researchgate.net |

Pharmacophore Modeling and Virtual Screening Strategies for Identifying Novel this compound Analogs

Pharmacophore modeling is a powerful tool for identifying novel compounds with similar biological activity to a known active molecule. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity.

For this compound, a pharmacophore model could be developed based on its structure and predicted interactions with a biological target. This model would typically include features such as a hydrogen bond acceptor (the nitrogen and oxygen atoms of the isoxazole and pyridine rings), a hydrogen bond donor (the amine group), and aromatic rings (the pyridine and isoxazole rings).

Once a pharmacophore model is established, it can be used to screen large chemical databases (virtual screening) to identify other molecules that fit the model. bonviewpress.com This approach can rapidly identify a diverse set of potential new analogs of this compound with similar or improved biological activity. For instance, a virtual screening of the ZINC database for isoxazole-based molecules has successfully identified potential Hsp90 inhibitors. bonviewpress.comresearchgate.net

Table 3: Common Pharmacophoric Features for Biologically Active Heterocyclic Compounds

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons (e.g., N, O) | Forms hydrogen bonds with donor groups on the receptor |

| Hydrogen Bond Donor | An atom with an attached hydrogen atom (e.g., -NH2, -OH) | Forms hydrogen bonds with acceptor groups on the receptor |

| Aromatic Ring | A planar, cyclic, conjugated system | Participates in π-π stacking and hydrophobic interactions |

| Hydrophobic Group | A nonpolar group (e.g., methyl, phenyl) | Engages in van der Waals and hydrophobic interactions |

Ligand-Based and Structure-Based Design Methodologies Applied to the this compound Scaffold

Both ligand-based and structure-based design methodologies can be applied to the this compound scaffold to develop new analogs with enhanced properties.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active compounds, a model can be built to predict the activity of new, untested molecules. For the this compound scaffold, this could involve creating a quantitative structure-activity relationship (QSAR) model that correlates molecular descriptors with biological activity. nih.gov

Structure-based drug design , on the other hand, is employed when the 3D structure of the target receptor is available. nih.gov This method involves designing molecules that can fit into the active site of the target and form favorable interactions. Using the this compound scaffold as a starting point, modifications can be made to improve its binding affinity and selectivity for the target. This could involve adding or modifying functional groups to exploit specific interactions within the binding pocket.

Cheminformatics and Data Mining Approaches for Exploring the Chemical Space of this compound Derivatives

Cheminformatics and data mining techniques are essential for exploring the vast chemical space of derivatives of this compound. These approaches involve the analysis of large datasets of chemical information to identify trends, patterns, and relationships that can guide the design of new compounds.

By mining chemical databases, it is possible to identify commercially available or synthetically accessible compounds that are structurally similar to this compound. These compounds can then be computationally evaluated for their potential biological activity.

Furthermore, data mining can be used to analyze the results of high-throughput screening campaigns to identify structure-activity relationships. This information can then be used to build predictive models that can guide the synthesis of new, more potent derivatives. The exploration of chemical space can also involve the generation of virtual libraries of this compound derivatives, which can then be screened in silico to prioritize compounds for synthesis and experimental testing.

Broader Academic Research Applications and Future Perspectives for 3 5 Methylpyridin 3 Yl Isoxazol 5 Amine

Potential of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine as a Molecular Probe in Fundamental Biochemical Research

The unique electronic and structural characteristics of the pyridinyl-isoxazole scaffold make it a promising candidate for the development of molecular probes. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the amine group on the isoxazole (B147169) ring can serve as a hydrogen bond donor. This dual functionality allows for specific interactions with biological macromolecules such as enzymes and receptors.

Furthermore, the aromatic nature of both heterocyclic rings can be exploited for fluorescent labeling by introducing appropriate fluorophores. Such probes could be instrumental in studying protein-ligand interactions, enzyme kinetics, and cellular imaging. The preliminary structure-activity relationship (SAR) data from similar pyridinyl-isoxazole derivatives can guide the design of new compounds with enhanced potency for use as molecular probes. jlu.edu.cn

Table 1: Potential Biochemical Targets for Molecular Probes Based on the Pyridinyl-Isoxazole Scaffold

| Target Class | Specific Example | Rationale for Interaction |

|---|---|---|

| Kinases | p38 MAP Kinase | The pyridine-isoxazole structure can mimic the hinge-binding motifs of known kinase inhibitors. nih.gov |

| Enzymes | Lipoxygenase (LOX) | Hybrid molecules with this scaffold have shown potent inhibitory activity against LOX, suggesting a role in studying inflammatory pathways. mdpi.com |

| Receptors | AMPA Receptors | Bivalent isoxazole-based ligands have been shown to be potent positive modulators. mdpi.com |

Integration of this compound Scaffolds into Novel Chemical Biology Tools and Assays

The structural backbone of this compound is well-suited for integration into various chemical biology tools. By functionalizing the amine group or the methyl group on the pyridine ring, this scaffold can be tethered to solid supports for use in affinity chromatography to isolate and identify binding partners from complex biological mixtures.

Moreover, the scaffold can be incorporated into high-throughput screening assays. For instance, derivatives could be designed as competitive ligands in binding assays or as substrates in enzymatic assays. The inherent biological activity of many isoxazole-pyridine hybrids, such as anticancer and anti-inflammatory properties, makes them valuable starting points for developing new assay reagents. mdpi.comresearchgate.net

Advancements in Organic Synthesis Methodologies Driven by Research on this compound

The synthesis of asymmetrically substituted pyridinyl-isoxazoles presents unique challenges that can drive innovation in organic synthesis. The construction of the 3,5-disubstituted isoxazole ring often involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. mdpi.com The regioselectivity of this reaction is a critical aspect that requires precise control.

Furthermore, the coupling of the pyridine and isoxazole moieties can be approached in several ways, including annulation of one ring onto the other or through cross-coupling reactions. researchgate.netbeilstein-journals.org Research into efficient and scalable syntheses of this compound could lead to the development of novel catalytic systems or one-pot reaction sequences that are applicable to a broader range of heterocyclic compounds. nih.gov

Table 2: Key Synthetic Methodologies for Isoxazole and Pyridine Derivatives

| Reaction Type | Description | Key Features |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne to form the isoxazole ring. mdpi.com | High efficiency and modularity. Control of regioselectivity is crucial. nih.gov |

| Inverse Electron-Demand Hetero-Diels-Alder | Reaction of isoxazoles with enamines to form pyridines. rsc.orgrsc.org | Allows for "scaffold hopping" from an isoxazole to a pyridine core. rsc.org |

| Rhodium Carbenoid-Induced Ring Expansion | Conversion of isoxazoles into highly functionalized pyridines. nih.gov | Provides access to complex substitution patterns not easily achieved by other methods. nih.gov |

Conceptual Contributions of this compound Research to the Design of Targeted Molecular Modulators

The isoxazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Research on this compound and its analogs can provide valuable insights into the principles of molecular recognition and the design of targeted therapies. bohrium.com

For example, studies on how substitutions on the pyridine and isoxazole rings affect binding affinity and selectivity for a particular biological target can help to build predictive models for drug design. The isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, offering advantages in terms of metabolic stability and pharmacokinetic properties. The pyridine moiety can be crucial for establishing key interactions with protein targets and can be modified to fine-tune the compound's properties. nih.govnih.gov

Unexplored Research Avenues and Persistent Challenges in the Academic Study of this compound Chemistry and its Molecular Interactions

Despite the promise of the isoxazole-pyridine scaffold, there are several unexplored avenues and challenges. For the specific compound this compound, a thorough investigation of its biological activity profile is warranted. Screening against a wide range of targets could uncover novel therapeutic applications.

A significant challenge lies in understanding the complex structure-activity relationships of this class of compounds. Computational methods, such as molecular docking and molecular dynamics simulations, can aid in this endeavor by providing insights into the binding modes and interactions with biological targets. researchgate.netacs.org Another challenge is the potential for off-target effects, which is common for compounds with privileged scaffolds. Careful toxicological and pharmacological profiling is necessary to ensure selectivity and safety.

Future research should also focus on the development of more sustainable and environmentally friendly synthetic methods for this class of compounds, aligning with the principles of green chemistry. nih.gov The exploration of novel reaction pathways and the use of alternative solvents and catalysts will be crucial in this regard. rsc.orgrsc.org

Q & A

Q. What are the established synthetic methodologies for preparing 3-(5-Methylpyridin-3-yl)isoxazol-5-amine, and what factors influence their selectivity?

The compound is synthesized via condensation reactions between substituted pyridine derivatives and hydroxylamine. Key methods include:

- Hydroxylamine-mediated cyclization : Reacting dicyanopyrrole precursors with hydroxylamine in methanol selectively yields 5-aminoisoxazoles. Adjusting reaction conditions (e.g., aqueous NaOH) shifts selectivity toward 3-amino isomers ( ).

- Chiral phosphoric acid catalysis : Enantioselective synthesis of derivatives is achieved using catalysts like BINOL-derived CPAs. Substituents on the amino group (e.g., ethyl) enhance enantioselectivity by forming hydrogen bonds with the catalyst (up to 93% ee) ( ). Selectivity is influenced by solvent polarity, base strength, and steric effects of substituents.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy : ¹H NMR aromatic protons (δ 7.10–8.20 ppm) and NH₂ signals (broad singlets at δ 4.60–4.70 ppm) confirm ring systems and amine groups ( ).

- IR spectroscopy : Stretches near 3400 cm⁻¹ verify NH₂ presence.

- X-ray crystallography : Software like SHELXL resolves absolute configuration, critical for stereochemical analysis ( ).

- HPLC with chiral columns : Assesses enantiopurity for pharmacological applications ( ).

Advanced Questions

Q. How can researchers optimize enantioselectivity in asymmetric syntheses involving this compound derivatives?

- Amino group modification : Replacing one NH₂ hydrogen with an ethyl group strengthens hydrogen bonding with chiral catalysts, improving enantiomeric excess (e.g., 93% ee) ( ).

- Catalyst screening : Test BINOL-derived chiral phosphoric acids (CPAs) under varied conditions (temperature, solvent polarity).

- Kinetic resolution : Separate enantiomers via dynamic kinetic asymmetric transformations (DYKAT).

Q. What experimental strategies address contradictory data in reaction yields and biological activity across studies?

- Controlled reproducibility : Standardize reagent purity, catalytic loading, and inert reaction conditions.

- Orthogonal assays : Validate biological activity using enzyme inhibition (e.g., kinase assays) and cell viability tests.

- Multivariate analysis : Apply Design of Experiments (DoE) to identify critical variables. For example, electron-withdrawing groups on phenyl rings increase yields by 20% compared to electron-donating groups ( ).

Q. What structural modifications of this compound are most promising for enhancing target binding affinity in kinase inhibitors?

- Pyridyl ring substitutions : Introducing -NO₂ or -Cl at the meta position improves interactions with kinase ATP pockets ( ).

- Lipophilicity enhancement : Replace methyl with trifluoromethyl to boost metabolic stability.

- Computational docking : Use tools like AutoDock Vina to predict binding modes. For example, 3-(4-bromophenyl) analogs show 10-fold higher IC₅₀ against MAPK pathways ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.